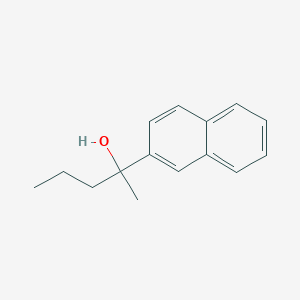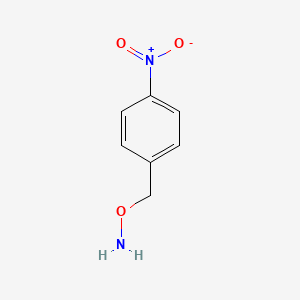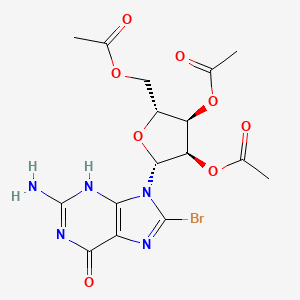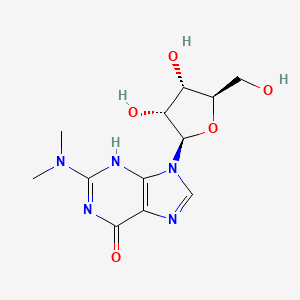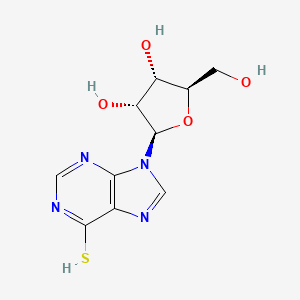
CID 64974
Übersicht
Beschreibung
CID 64974 is a useful research compound. Its molecular formula is C10H13N5O3 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 64974 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 64974 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Use in Studying Biological Processes : Chemically induced dimerization (CID) has been valuable in studying various biological processes, particularly in signal transductions and protein trafficking, by allowing control over protein function with high precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation : CID is useful for biomedical research, particularly in gene regulation. The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has expanded its applications in inducible gene regulation and gene editing in human cells and mice (Ma et al., 2023).
Resolving Cell Biology Problems : CID techniques have provided insights into lipid second messengers and small GTPases, helping to explain the signaling paradox in cell biology. The advancements in CID offer improved specificity and the ability to manipulate multiple systems orthogonally in one cell (DeRose, Miyamoto, & Inoue, 2013).
Protein Localization in Living Cells : The development of photoactivatable proteins and CID for protein localization has been used to study cellular events, especially in cell signaling networks. The introduction of chemical dimerizers that can be activated and deactivated with light offers enhanced spatiotemporal control (Aonbangkhen et al., 2018).
Safety in Regenerative Medicine : In regenerative medicine, CID has been used to enhance safety, particularly in induced pluripotent stem cell (iPSC) therapies. The introduction of inducible caspase-9 (iC9) into iPSCs, activated by specific CIDs, can eliminate iPSCs and tumors originated from iPSCs, ensuring safe clinical applications (Ando et al., 2015).
Water Use Efficiency in Agriculture : In agriculture, carbon isotope discrimination (CID) has been applied to improve water use efficiency (WUE) and productivity in barley. It has potential as a selection criterion in barley breeding programs (Anyia et al., 2007).
Gene Therapy Safety : The iC9 suicide gene, activated by a specific CID, has been proposed as a safety strategy for cell therapies. This approach has shown promise in eradicating tumors derived from hiPSCs and enhancing the safety of stem cell therapies (Yagyu et al., 2015).
Study of Protein-Protein Interactions : CID compounds have been synthesized for the study of intracellular signaling events mediated by protein-protein interactions. These compounds have shown versatility and utility in biological research and potential medical applications (Keenan et al., 1998).
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZPNCLRLDXJC-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2NC(=NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC(=NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 64974 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-chlorophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775052.png)
![3-(2-chlorophenoxy)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775057.png)
![3-(2-Chlorophenyl)-8-[(dibenzylamino)methyl]-7-hydroxychromen-4-one](/img/structure/B7775071.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775079.png)
